![molecular formula C14H12BrNO5 B2767319 [2-(2-Methoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate CAS No. 474272-94-1](/img/structure/B2767319.png)
[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a bromine atom at the 5-position and a carboxylate group at the 2-position. The carboxylate is further substituted with a 2-(2-methoxyanilino)-2-oxoethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the bromine and carboxylate substituents, and the attachment of the 2-(2-methoxyanilino)-2-oxoethyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The furan ring is aromatic, which means it has a planar, cyclic arrangement of p orbitals. The bromine atom is a heavy halogen, which could potentially participate in halogen bonding interactions. The carboxylate group is a common functional group in organic chemistry, known for its ability to act as a hydrogen bond acceptor .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The bromine atom could potentially be replaced via nucleophilic aromatic substitution reactions. The carboxylate group could participate in various acid-base reactions. The 2-(2-methoxyanilino)-2-oxoethyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could increase its solubility in polar solvents. The heavy bromine atom could increase its molecular weight and potentially its boiling and melting points .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Furan derivatives are versatile compounds in organic chemistry, serving as precursors for various chemical reactions and synthesis processes. For instance, the synthesis and transformations of 2-bromomethyl derivatives of 4,5-dihydroxybenzofuran have been studied, showcasing methods to obtain acetoxy- and methoxy derivatives through acylation and bromination. These processes highlight the potential of furan compounds in creating structurally diverse molecules through selective functionalization (Grinev et al., 1983) (Grinev et al., 1983).
Applications in Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the compound , has demonstrated potent antiprotozoal activity. These compounds have shown significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents against protozoal infections (Ismail et al., 2004) (Ismail et al., 2004).
Role in Cancer Research
Analogues of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, similar in structure to the compound of interest, have been investigated for their anticancer properties. These studies have focused on overcoming drug resistance in cancer cells, with certain compounds exhibiting low micromolar cytotoxicity against a range of cancer cells and showing promise in targeting drug-resistant cancers through mechanisms involving apoptosis induction (Das et al., 2009) (Das et al., 2009).
Potential in Material Science
Furan derivatives are also significant in the development of new materials, particularly in the synthesis of polymers and functional materials from renewable resources. The conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its subsequent transformation into a variety of useful chemicals and materials, underscores the importance of furan-based compounds in sustainable chemistry and material science (Chernyshev et al., 2017) (Chernyshev et al., 2017).
Orientations Futures
The study of new organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and more. Future research could involve studying the compound’s reactivity, exploring its potential biological activity, and investigating its physical and chemical properties .
Propriétés
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5/c1-19-10-5-3-2-4-9(10)16-13(17)8-20-14(18)11-6-7-12(15)21-11/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSAIZHHOSDFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2767236.png)

![3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2767241.png)
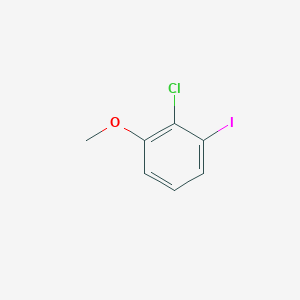
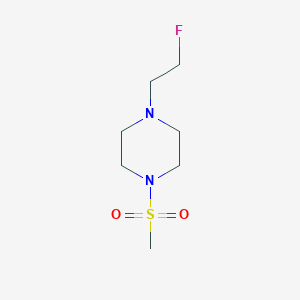
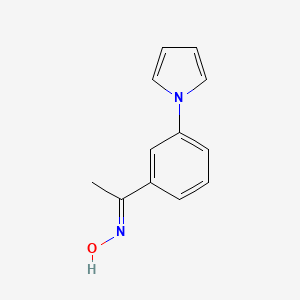
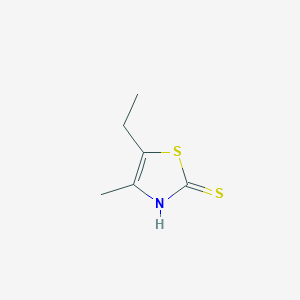
![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2767248.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)
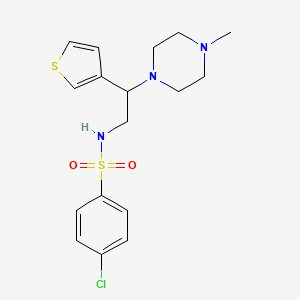
![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate](/img/structure/B2767252.png)
![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)
![1-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-[(4-fluorobenzyl)thio]-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2767256.png)
